5-(4-fluorophenyl)-N-(2-(trifluoromethoxy)phenyl)oxazole-2-carboxamide
Description
5-(4-Fluorophenyl)-N-(2-(trifluoromethoxy)phenyl)oxazole-2-carboxamide is a heterocyclic compound featuring an oxazole core substituted with a 4-fluorophenyl group at position 5 and a 2-(trifluoromethoxy)phenyl carboxamide moiety at position 2. The oxazole ring, a five-membered aromatic system with two heteroatoms (oxygen and nitrogen), confers rigidity and electronic diversity, which are critical for interactions with biological targets.
This compound shares structural motifs with kinase inhibitors and COX-1/2 modulators, as seen in analogs like imidazole- and benzoxazole-based derivatives (e.g., ). However, its unique trifluoromethoxy substitution distinguishes it from related compounds, warranting detailed comparative analysis.
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[2-(trifluoromethoxy)phenyl]-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F4N2O3/c18-11-7-5-10(6-8-11)14-9-22-16(25-14)15(24)23-12-3-1-2-4-13(12)26-17(19,20)21/h1-9H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGDHDBDISERMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-N-(2-(trifluoromethoxy)phenyl)oxazole-2-carboxamide typically involves the following steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, 4-fluorobenzoyl chloride can react with an appropriate amide under basic conditions to form the oxazole ring.
-
Introduction of the Trifluoromethoxy Group: : The trifluoromethoxy group can be introduced via nucleophilic substitution reactions. A common method involves the reaction of a phenol derivative with trifluoromethyl iodide in the presence of a base.
-
Coupling Reactions: : The final step involves coupling the oxazole ring with the trifluoromethoxy-substituted phenyl ring. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the carboxamide group, potentially converting it to an amine.
-
Substitution: : The fluorine atoms on the phenyl rings can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 5-(4-fluorophenyl)-N-(2-(trifluoromethoxy)phenyl)oxazole-2-carboxamide may be investigated for its potential as a bioactive molecule. Its fluorinated groups can enhance binding affinity and selectivity towards biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical agent. The presence of fluorine atoms often improves the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers with unique properties or as intermediates in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-N-(2-(trifluoromethoxy)phenyl)oxazole-2-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The fluorine atoms may enhance binding interactions through hydrogen bonding or van der Waals forces, while the oxazole ring could participate in π-π stacking interactions.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Rings
- 5-(4-Chloro-2-Phenoxyphenyl)-N-Cyclohexyl-1,3,4-Oxadiazole-2-Carboxamide (Compound 6f) Core: 1,3,4-Oxadiazole (vs. oxazole in the target compound). Substituents: 4-Chloro-2-phenoxyphenyl (position 5) and cyclohexyl carboxamide (position 2). Key Differences: Replacement of fluorine with chlorine at the phenyl ring may enhance halogen bonding but reduce metabolic stability. The cyclohexyl group increases hydrophobicity compared to the 2-(trifluoromethoxy)phenyl in the target compound .
- N-(4-Fluorophenyl)-3-Phenylbenzo[c]Isoxazole-5-Carboxamide Core: Benzoxazole (fused benzene and isoxazole rings vs. standalone oxazole). Substituents: 4-Fluorophenyl (amide) and 3-phenyl (benzoxazole). The absence of a trifluoromethoxy group limits electron-withdrawing effects .
Heterocyclic Core Modifications
- 2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Imidazol-2-yl)Thio)-N-(Thiazol-2-yl)Acetamide (Compound 9)
- Core : Imidazole (vs. oxazole).
- Substituents : 4-Fluorophenyl (position 5), 4-methoxyphenyl (position 1), and thioacetamide linkage.
- Key Differences : The imidazole core introduces an additional nitrogen atom, altering hydrogen-bonding capabilities. The thioacetamide moiety may enhance solubility but reduce oxidative stability compared to the carboxamide group in the target compound .
Pharmacological and Physicochemical Properties
Lipophilicity and Bioavailability
- The trifluoromethoxy group in the target compound significantly increases lipophilicity (logP ~3.5 estimated) compared to methoxy (logP ~2.0) or chloro (logP ~2.8) substituents in analogs .
- The oxazole core’s smaller size and lower polarity may improve blood-brain barrier penetration relative to benzoxazole derivatives .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
